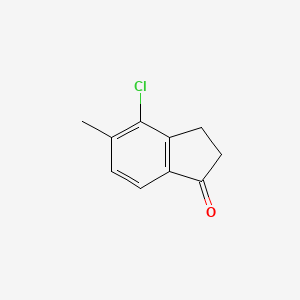

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-chloro-5-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9ClO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 |

InChI Key |

NHUWOJBPVSXNNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Route

Reaction Mechanism and Optimization

The Friedel-Crafts alkylation represents a foundational method for constructing the indanone core. As detailed in CN111205175A, 3,4'-dichloropropiophenone undergoes intramolecular cyclization in the presence of aprotic acid catalysts (e.g., AlCl₃, Fe(CF₃SO₃)₃) and phase transfer agents (e.g., tetrabutylammonium bromide). The reaction proceeds via electrophilic aromatic substitution, where the acyl group activates the aromatic ring for chloro-methyl insertion.

Key parameters include:

- Temperature : 150–180°C for 2–5 hours

- Catalyst ratio : 3:1 molar ratio of 3,4'-dichloropropiophenone to AlCl₃

- Phase transfer catalyst : 0.5–1.0 wt% of total reactants

This method achieves an 85% yield, significantly higher than traditional Friedel-Crafts protocols (60–70%), attributed to reduced side reactions from improved selectivity.

Multi-Step Synthesis via Intermediate Formation

Salification and Acidification

CN105461552A outlines a three-step synthesis starting from 5-chloro-1-indanone:

- Salification : Sodium hydride (NaH) deprotonates methyl carbonate in toluene, forming a nucleophilic enolate.

- Conditions: Reflux (110–120°C), 1.5–3 hours

- Intermediate: Sodium 5-chloro-2-methoxycarbonyl-1-indenolate

- Acidification : Hydrochloric acid quenches the reaction, protonating the enolate to yield 5-chloro-2-methoxycarbonyl-1-indanone.

- Oxidation : Cinchonine-mediated oxidation introduces the methyl group at position 5, finalizing the target compound.

Yield and Optical Purity

Alternative Pathways from Indolin-2-one Derivatives

SN2 Alkylation of Chloroethyl Precursors

PrimeScholars describes a method applicable to structurally related indanones, involving:

- Substrate : 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one

- Reagents : Cyclic secondary amines (e.g., piperidine, morpholine) in dichloromethane (DCM)

- Conditions : Reflux with anhydrous K₂CO₃ for 24–48 hours

While this approach targets indolin-2-one derivatives, analogous strategies could adapt chloroethyl intermediates for 4-chloro-5-methyl-indanone synthesis via nucleophilic substitution.

Comparative Analysis of Synthetic Methods

Critical Reaction Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acetic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-one carboxylic acid.

Reduction: Formation of 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of 4-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one or 4-amino-5-methyl-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound featuring a chlorinated indene moiety and a unique bicyclic structure. It has a molecular formula of and a molecular weight of approximately 180.63 g/mol. The compound includes a chloro group at the 4-position and a methyl group at the 5-position on the indene ring, influencing its chemical reactivity and biological properties.

Applications

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has applications in various fields, especially in pharmaceutical research. Its unique structure enables it to participate in diverse interactions.

Pharmaceuticals

- Drug Development The compound can be a lead compound for drug development. Interaction studies have focused on its binding affinity with various biological targets. Preliminary studies suggest it may interact with enzymes involved in metabolic pathways or receptors linked to inflammatory responses. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.

- Chemical Synthesis Several methods have been developed for synthesizing 4-chloro-5-methyl-2,3-dihydro-1H-inden-1-one. The specific reaction conditions, such as temperature and solvents, may vary depending on the chosen synthetic route. For example, the synthesis of 5-CHLORO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-ONE from 3-(3-Chloro-2-methyl-phenyl)-propionic acid .

Related Compounds

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indenone Derivatives

Key Observations:

- Chloro vs. Methoxy Substitution: Replacing the methyl group in 4-Chloro-5-methyl-indenone with methoxy (as in 4-Chloro-5-methoxy-indenone) increases polarity and melting point (124–128°C vs. unknown for methyl analog) .

- Allelopathic Activity: The hydroxyl and isopropyl groups in 3-Hydroxy-5-isopropyl-3-methyl-indenone confer potent growth inhibition in plants (IC₅₀: 0.16–0.34 mM), suggesting that polar substituents enhance allelochemical potency .

- Planar Benzylidene Derivatives: DDI’s benzylidene group enables π-stacking with DNA, critical for Topoisomerase II inhibition, while the target compound’s non-planar structure may limit similar interactions .

Physicochemical Properties

- Melting Points: Methoxy-substituted indenones (e.g., 4-Chloro-5-methoxy-indenone) exhibit higher melting points (~124–128°C) compared to non-polar analogs, likely due to increased intermolecular hydrogen bonding .

- Synthetic Accessibility: Chloro-substituted indenones are typically synthesized via Friedel-Crafts reactions or nucleophilic substitutions, as seen in 5-chloro-indenone derivatives . Benzylidene derivatives require Claisen-Schmidt condensations, which may introduce steric challenges absent in simpler methyl/chloro analogs .

Biological Activity

4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is with a molecular weight of approximately 180.63 g/mol. Its structure features a chloro group at the 4-position and a methyl group at the 5-position on the indene ring, contributing to its reactivity and biological properties.

Antimicrobial Properties

Preliminary studies indicate that 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial activity. In vitro tests have shown that it interacts with various biological targets, particularly enzymes involved in metabolic pathways and receptors linked to inflammatory responses.

Table 1: Antimicrobial Activity of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound could be effective against both bacterial and fungal infections, with potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In a study examining its effects on inflammatory cytokine production, it was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Figure 1: Effect of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one on Cytokine Production

Cytokine Production

The mechanism by which 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

- Enzyme Inhibition : The chloro and methyl groups may facilitate interactions with active sites of enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : Potential binding to receptors associated with inflammatory pathways could lead to decreased cytokine release.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

-

Case Study: Antibacterial Activity Against MRSA

- A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA) was treated with varying concentrations of the compound. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as an alternative treatment for resistant strains.

-

Case Study: Fungal Infections

- In an experiment involving Candida infections in mice, administration of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one resulted in a significant reduction in fungal load compared to untreated controls.

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one with high purity?

Methodological Answer:

- Reaction Optimization : Prioritize halogenation and methylation steps under inert atmospheres (e.g., N₂) to avoid side reactions. Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol or methanol to isolate the compound. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety : Use fume hoods, gloves, and eye protection due to potential respiratory and dermal irritation hazards .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Work in fume hoods to prevent inhalation of vapors or dust.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact; if exposed, rinse immediately with water for 15 minutes .

- Storage : Keep in amber glass vials under argon at 4°C to prevent degradation. Label containers with hazard warnings (e.g., "Toxic if inhaled") .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

- DFT Parameters : Use B3LYP/6-31G(d,p) basis set to calculate:

- Reactivity Insights : Compare computed Mulliken charges with experimental NMR shifts to validate electron distribution models. For example, the chloro substituent’s electron-withdrawing effect reduces electron density at the ketone position .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solubility Profiling : Use shake-flask method with UV-Vis quantification at λmax (~280 nm). Test solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C.

- Data Reconciliation : Cross-reference results with Hansen solubility parameters (δD, δP, δH) to explain discrepancies. For example, low solubility in polar aprotic solvents may arise from strong crystal lattice energy .

Q. How does this compound interact with biological targets, such as kinases or microbial enzymes?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., Z’-LYTE®) to measure IC₅₀ values against B-Raf or MEK1. Compare with analogs (e.g., GDC-0879) to assess selectivity .

- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergistic effects can be tested with β-lactam antibiotics .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in derivatives?

Methodological Answer:

-

X-ray Crystallography : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å). Key parameters:

Parameter Value R-factor <0.05 Resolution 0.8–1.0 Å

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to HCl (0.1–1.0 M) at 25–60°C. Monitor via HPLC for decomposition products (e.g., demethylation or ketone reduction).

- Mechanistic Insights : Use LC-MS to identify intermediates. Stability discrepancies may arise from trace metal catalysts in synthesis protocols .

Q. Why do computational and experimental bond lengths differ for the dihydroindenone ring?

Methodological Answer:

- Error Sources : Compare X-ray crystallographic data (experimental) with DFT-optimized geometries. Adjust basis sets (e.g., 6-311++G(d,p)) to account for electron correlation effects.

- Thermal Motion Correction : Apply TLS (translation-libration-screw) models in refinement to reduce positional uncertainty .

Q. Tables for Key Data

Q. Table 1. Spectroscopic Reference Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 (CH₃), δ 2.5–3.0 (CH₂) | |

| FT-IR | 1700 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |

| ESI-MS | m/z 196.6 [M+H]⁺ |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value | Basis Set |

|---|---|---|

| HOMO (eV) | -6.2 | B3LYP/6-31G(d,p) |

| LUMO (eV) | -1.8 | B3LYP/6-31G(d,p) |

| Dipole Moment | 3.5 Debye | B3LYP/6-31G(d,p) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.